N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

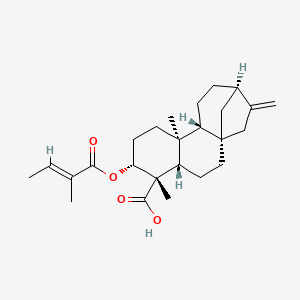

AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(5-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.

Aplicaciones Científicas De Investigación

Metabolite Profiling and Synthetic Cannabinoid Analysis

N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide and its analogs have been the subject of extensive metabolite profiling. Studies like those by Wohlfarth et al. (2015) have analyzed metabolic stability and identified metabolites of synthetic cannabinoids, providing essential data for forensic science and toxicology. This research is pivotal in understanding how these substances are processed in the human body and aids in the identification of these compounds in clinical and forensic contexts (Wohlfarth et al., 2015).

Advancements in Synthetic Cannabinoid Chemistry

Further research has focused on the synthesis and characterization of new cannabimimetic indazole derivatives, as discussed in studies like those by Uchiyama et al. (2012). These works provide critical insights into the chemical nature of synthetic cannabinoids, contributing to the broader understanding of new psychoactive substances in the field of medicinal chemistry (Uchiyama et al., 2012).

Monoamine Oxidase Inhibitors

This compound and similar compounds have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). Research by Tzvetkov et al. (2014) highlights the potential of these compounds in the development of treatments for neurological disorders, offering a novel approach to targeting MAO-B in therapeutic contexts (Tzvetkov et al., 2014).

Antiproliferative Activity in Cancer Research

The compound and its derivatives have also been explored for their antiproliferative activities against cancer cell lines. Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their efficacy against different cancer types. These compounds have shown promise in inhibiting cell growth, particularly in colon and melanoma cell lines, suggesting a potential role in cancer treatment (Maggio et al., 2011).

Propiedades

Fórmula molecular |

C18H26N4O3 |

|---|---|

Peso molecular |

346.4 |

Nombre IUPAC |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |

Clave InChI |

MGOXVYQZCJIMRX-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |

Apariencia |

Assay:≥95%A solution in methanol |

Sinónimos |

N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Isopropyl-2-methylbenz[a]anthracene](/img/no-structure.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)